molecular formula C11H9NO3S B14531781 2-Oxo-3-phenyl-2,3-dihydro-1,3-thiazol-4-yl acetate CAS No. 62581-02-6

2-Oxo-3-phenyl-2,3-dihydro-1,3-thiazol-4-yl acetate

Cat. No.: B14531781
CAS No.: 62581-02-6
M. Wt: 235.26 g/mol
InChI Key: AZFNEWBGWYOQGJ-UHFFFAOYSA-N
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Description

2-Oxo-3-phenyl-2,3-dihydro-1,3-thiazol-4-yl acetate is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-3-phenyl-2,3-dihydro-1,3-thiazol-4-yl acetate typically involves the reaction of a thioamide with an α-haloketone. One common method is the cyclization of 2-bromo-1-phenylethanone with thiourea under basic conditions to form the thiazole ring. The reaction is usually carried out in ethanol with the addition of a base such as sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-3-phenyl-2,3-dihydro-1,3-thiazol-4-yl acetate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Electrophilic substitution can occur at the C-5 position of the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitro-substituted thiazoles.

Scientific Research Applications

2-Oxo-3-phenyl-2,3-dihydro-1,3-thiazol-4-yl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored as a lead compound for the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals, dyes, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-Oxo-3-phenyl-2,3-dihydro-1,3-thiazol-4-yl acetate involves its interaction with various molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In the case of its anti-inflammatory effects, the compound may inhibit the production of pro-inflammatory cytokines or block specific signaling pathways involved in inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-3-phenyl-2,3-dihydro-1,3-thiazol-4-yl acetate: Known for its diverse biological activities.

    2-Oxo-3-phenyl-2,3-dihydro-1,3-thiazol-4-yl propionate: Similar structure but with a propionate group, showing different pharmacokinetic properties.

    2-Oxo-3-phenyl-2,3-dihydro-1,3-thiazol-4-yl butyrate: Another analog with a butyrate group, potentially exhibiting varied biological activities.

Uniqueness

This compound stands out due to its specific combination of a thiazole ring and an acetate group, which may confer unique biological properties and reactivity compared to its analogs

Properties

CAS No.

62581-02-6

Molecular Formula

C11H9NO3S

Molecular Weight

235.26 g/mol

IUPAC Name

(2-oxo-3-phenyl-1,3-thiazol-4-yl) acetate

InChI

InChI=1S/C11H9NO3S/c1-8(13)15-10-7-16-11(14)12(10)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

AZFNEWBGWYOQGJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CSC(=O)N1C2=CC=CC=C2

Origin of Product

United States

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